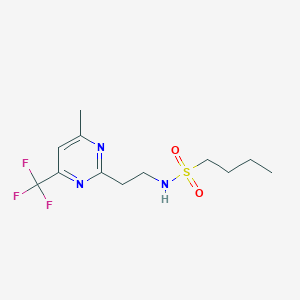

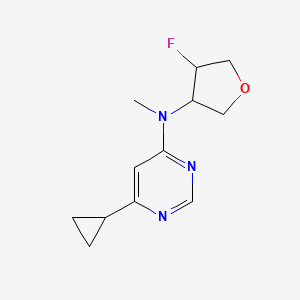

![molecular formula C19H15N3O4S2 B2741780 (Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-08-7](/img/structure/B2741780.png)

(Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that is part of a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles . These compounds have been synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . They have been screened for in vitro antibacterial activities against two Gram-positive bacteria S. aureus, B. subtilis; two Gram-negative bacteria E. coli and K. pneumoniae .

Synthesis Analysis

The synthesis of these compounds involves a copper (I) catalyzed azide-alkyne cycloaddition reaction . The reaction of 2-(prop-2-yn-1-ylthio)benzo[d]oxazole (3a)/2-(prop-2-yn-1-ylthio)benzo[d]thiazole (3b) (1.0 mmol), 4-(bromomethyl)-N-arylbenzamide derivatives (6a-6j) (1.0 mmol) and sodium azide was used to synthesize the targeted 1,4-disubstituted 1,2,3-triazoles .Molecular Structure Analysis

The structure of the synthesized derivatives was examined using FTIR, 1H, 13C-NMR and HRMS techniques . The compound appears as a white solid with a melting point of 152–156 °C . The FTIR (KBr) shows ν max = 3361 (N–H str.), 3124 (C–H str., triazole ring), 2942 (C–H str., aliphatic), 1645 (C=O sym. str., amide), 1521, 1423 (C=C str., aromatic ring), cm −1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were monitored by thin layer chromatography (TLC) . The reaction of 2-(prop-2-yn-1-ylthio)benzo[d]oxazole (3a)/2-(prop-2-yn-1-ylthio)benzo[d]thiazole (3b) (1.0 mmol), 4-(bromomethyl)-N-arylbenzamide derivatives (6a-6j) (1.0 mmol) and sodium azide was used to synthesize the targeted 1,4-disubstituted 1,2,3-triazoles .Physical and Chemical Properties Analysis

The compound appears as a white solid with a melting point of 152–156 °C . The FTIR (KBr) shows ν max = 3361 (N–H str.), 3124 (C–H str., triazole ring), 2942 (C–H str., aliphatic), 1645 (C=O sym. str., amide), 1521, 1423 (C=C str., aromatic ring), cm −1 .科学的研究の応用

Chemistry and Mechanism of Action

Sulfonamides like zonisamide exhibit anticonvulsant properties, with studies suggesting mechanisms involving the inhibition of carbonic anhydrase and modulation of sodium and calcium channels. This dual mechanism may contribute to their effectiveness in epilepsy treatment resistant to other antiepileptics. The pharmacokinetic profile of zonisamide is favorable for clinical use due to its rapid absorption and long half-life, supporting potential therapeutic applications of related sulfonamide compounds (Leppik, 2004).

Antimicrobial and Anticancer Activity

Sulfonamide derivatives with a benzothiazole nucleus have shown significant in vitro antibacterial, antifungal, and antimycobacterial activities. This highlights their potential as leads for developing new antimicrobial agents (Bhusari et al., 2008). Additionally, benzothiazole derivatives have been investigated for their antimalarial properties and computational studies suggest their potential utility against COVID-19, indicating broad-spectrum antiviral and antimicrobial applications (Fahim & Ismael, 2021).

Synthesis and Chemical Properties

Research on the synthesis of thiopeptide antibiotics, such as amythiamicin D, involves benzothiazole and sulfonamide components. These studies contribute to our understanding of the chemical synthesis and properties of complex molecules with potential antibiotic activity (Hughes et al., 2005).

Inhibitory Effects on Carbonic Anhydrase

Compounds incorporating benzothiazole and sulfonamide groups have been evaluated for their inhibitory effects on human carbonic anhydrase isoforms, which is relevant for therapeutic applications in conditions like glaucoma (Ulus et al., 2016).

将来の方向性

The compounds have shown promising antibacterial activity, which suggests they could be further explored for their potential as antimicrobial agents . Moreover, molecular docking studies reveal that these compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

特性

IUPAC Name |

4-acetyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S2/c1-3-10-22-16-9-8-15(28(20,25)26)11-17(16)27-19(22)21-18(24)14-6-4-13(5-7-14)12(2)23/h1,4-9,11H,10H2,2H3,(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDZNZODYMDBQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

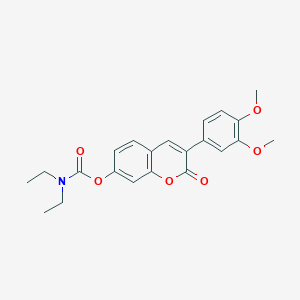

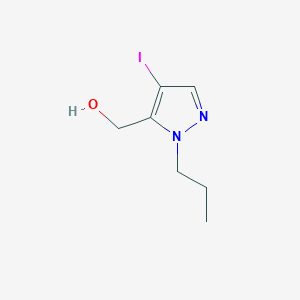

![N'-[(4-chlorophenyl)methyl]-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2741699.png)

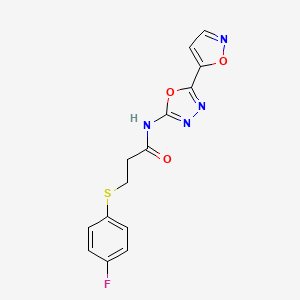

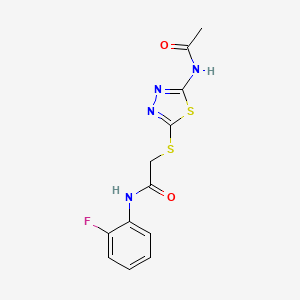

![Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate](/img/structure/B2741700.png)

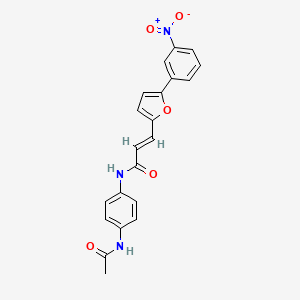

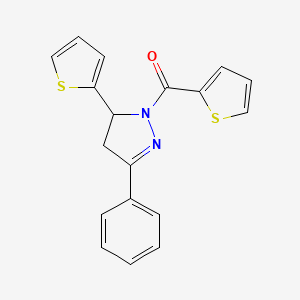

![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)

![(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2741709.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2741716.png)

![3-methyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2741719.png)